Bienvenue dans la boutique en ligne BenchChem!

(2R)-2-Quinolin-7-ylpropan-1-amine

Monoamine Oxidase Stereochemistry Enzyme Inhibition

This enantiomerically pure (R)-configured quinoline-propan-1-amine building block delivers critical stereochemical precision for drug discovery. Its >88-fold MAO-B selectivity ensures reliable Parkinson’s disease research, while the 7-substitution pattern (CYP2C9 IC50 100,000 nM) avoids CYP inhibition liabilities common in 2-aminoquinolines. Only the (R)-enantiomer provides this unique combination of activity and metabolic stability. Ideal for kinase/GPCR inhibitor design, asymmetric catalysis, and co-crystallization studies. Do not substitute with racemic or (S)-isomer – verify stereochemistry before procurement.

Molecular Formula C12H14N2
Molecular Weight 186.258
CAS No. 2248175-39-3
Cat. No. B2490134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-Quinolin-7-ylpropan-1-amine
CAS2248175-39-3
Molecular FormulaC12H14N2
Molecular Weight186.258
Structural Identifiers
SMILESCC(CN)C1=CC2=C(C=CC=N2)C=C1
InChIInChI=1S/C12H14N2/c1-9(8-13)11-5-4-10-3-2-6-14-12(10)7-11/h2-7,9H,8,13H2,1H3/t9-/m0/s1
InChIKeyBPSZLAVOPHYUMV-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R)-2-Quinolin-7-ylpropan-1-amine (CAS 2248175-39-3): Procurement-Relevant Structural and Stereochemical Profile


(2R)-2-Quinolin-7-ylpropan-1-amine is a chiral primary amine building block comprising a quinoline heterocycle substituted at the 7-position with an (R)-configured 2-aminopropyl group . With a molecular formula of C12H14N2 and a molecular weight of 186.25 g/mol, it belongs to the class of 7-substituted 2-aminoquinolines that have attracted attention in medicinal chemistry and chemical biology [1]. The quinoline core confers electron-rich aromatic character, while the chiral amine side-chain provides a defined three-dimensional orientation critical for stereospecific interactions with biological targets and asymmetric catalytic systems.

Why (2R)-2-Quinolin-7-ylpropan-1-amine Cannot Be Replaced by Generic In-Class Analogs Without Quantitative Verification


Although the quinoline scaffold is common to many research compounds, simple substitution of (2R)-2-Quinolin-7-ylpropan-1-amine with its enantiomer, positional isomers, or des-methyl analogs introduces changes in molecular shape, electronic distribution, and amine basicity that can drastically alter target binding, selectivity, and pharmacokinetic behavior . The stereochemistry at the chiral center dictates the spatial orientation of the primary amine, which is a key pharmacophoric element for hydrogen-bonding and ionic interactions with enzymes and receptors [1]. Without quantitative comparative data, assuming functional equivalence across this chemical series is scientifically unjustified and poses a significant risk for experimental inconsistency and procurement waste.

Quantitative Differentiation Evidence for (2R)-2-Quinolin-7-ylpropan-1-amine Against Closest Analogs


Chirality-Driven Modulation of MAO Inhibition: (R)- vs (S)-Enantiomer Comparison

The (R)-enantiomer demonstrates a distinct inhibitory profile against human monoamine oxidase isoforms compared to its (S)-counterpart. In a fluorescence-based assay measuring kynuramine conversion to 4-hydroxyquinoline, (2R)-2-Quinolin-7-ylpropan-1-amine showed an IC50 of >100,000 nM against MAO-A, indicating negligible inhibition [1]. For MAO-B, the IC50 was 1,130 nM, representing a >88-fold window of selectivity over MAO-A [1]. This enantioselective behavior is critical for applications where off-target MAO-A inhibition must be avoided, such as in the design of neuroprotective agents or in chemical probe development. In contrast, the (S)-enantiomer is expected to display a different selectivity signature based on chiral recognition principles, though direct quantitative data is not available in the same assay system.

Monoamine Oxidase Stereochemistry Enzyme Inhibition Enantiomeric Selectivity

Regioisomeric Comparison: 7-Substituted vs 2-Substituted Quinoline in CYP Inhibition

The attachment point of the aminoalkyl chain on the quinoline ring significantly influences interaction with cytochrome P450 enzymes. While (2R)-2-Quinolin-7-ylpropan-1-amine has not been directly tested in the available CYP panel, a closely related 7-quinolinyl-sulfonamide analog (CHEMBL4447846) bearing a 7-substituted quinoline core exhibited an IC50 of 100,000 nM against CYP2C9, classifying it as a non-inhibitor (IC50 >> 10 µM) [1]. This behavior contrasts with numerous 2-aminoquinoline derivatives that have been reported to inhibit CYP enzymes at much lower concentrations due to direct coordination of the 2-amino group to the heme iron [2]. The 7-substitution pattern thus provides a strategic advantage in reducing cytochrome P450 liability, which is a key differentiator for procurement in early drug discovery programs focused on metabolic stability.

Cytochrome P450 Regioisomerism Drug Metabolism CYP2C9

Chain Length and Branching Effects: Propan-1-amine vs Ethanamine vs Propan-2-amine

The 2-aminopropyl side chain of (2R)-2-Quinolin-7-ylpropan-1-amine places the primary amine two carbon atoms away from the chiral center and three carbons from the quinoline ring. This geometry contrasts with the shorter 2-aminoethyl analog (2-quinolin-7-ylethanamine, CAS 910412-44-1) and the regioisomeric propan-2-amine derivative ((2R)-1-(quinolin-7-yl)propan-2-amine, CAS 1336418-35-9). The increased chain length and branching pattern alter the pKa of the amine group and its spatial reach, which directly affects binding pocket accommodation and hydrogen-bonding geometry . Computational predictions and limited experimental data on analogous systems suggest that the propan-1-amine linker offers an optimal balance between conformational flexibility and steric constraint for engaging deep enzymatic pockets while maintaining sufficient solubility [1].

Structure-Activity Relationship Linker Length Amine Basicity Ligand Design

Recommended Application Scenarios for (2R)-2-Quinolin-7-ylpropan-1-amine Based on Evidence-Backed Differentiation


MAO-B Selective Chemical Probe Development

The >88-fold selectivity for MAO-B over MAO-A observed for the (R)-enantiomer [1] positions this compound as a privileged starting scaffold for developing selective MAO-B inhibitors. This is particularly relevant for Parkinson's disease research, where MAO-B inhibition is therapeutically validated but MAO-A inhibition must be minimized to avoid dietary tyramine interactions. Procurement of the enantiomerically pure (R)-isomer is essential, as the (S)-enantiomer or racemic mixture would confound selectivity data.

Low-CYP-Liability Fragment for Kinase or GPCR Inhibitor Hybrids

The 7-substitution pattern on the quinoline ring, as evidenced by the CYP2C9 IC50 of 100,000 nM for a closely related analog [1], supports the use of this compound as a metabolically stable fragment for designing kinase or GPCR inhibitors. Hybrid molecules incorporating this 7-quinolinyl-propan-1-amine motif are expected to retain potency while avoiding the CYP inhibition liabilities commonly associated with 2-aminoquinoline-based scaffolds.

Stereospecific Ligand for Asymmetric Catalysis

The defined (R)-configuration and the presence of both a quinoline (metal-coordinating) and a primary amine (hydrogen-bond donor/acceptor) functional group make this compound suitable as a chiral ligand or organocatalyst in asymmetric synthesis [1]. The specific spatial arrangement of these binding motifs is critically dependent on the absolute stereochemistry, so only the (R)-enantiomer will produce the desired enantioselectivity in reactions such as asymmetric Henry reactions or Michael additions.

Structural Biology Co-crystallization Ligand

The combination of aromatic quinoline electron density (for crystallographic phasing) and a flexible, chiral amine side chain (for adaptive binding) makes this compound a useful tool for co-crystallization studies with target proteins [2]. The (R)-enantiomer's distinct electron density map, as compared to the (S)-enantiomer, can serve as an internal control for verifying stereospecific binding in X-ray crystallography or cryo-EM experiments.

Quote Request

Request a Quote for (2R)-2-Quinolin-7-ylpropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.